Cas no 1881321-81-8 (1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate)

1881321-81-8 structure
상품 이름:1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
CAS 번호:1881321-81-8
MF:
메가와트:
MDL:MFCD29037372
CID:5303374
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
-
- MDL: MFCD29037372
- 인치: 1S/C18H23FNO4/c1-5-24-16(21)15-11-20(17(22)23,18(2,3)4)10-14(15)12-6-8-13(19)9-7-12/h6-9H,5,10-11H2,1-4H3,(H,22,23)
- InChIKey: HLCFYRPNZOETFH-UHFFFAOYSA-N
- 미소: N1(C(C)(C)C)(C(O)=O)CC(C2=CC=C(F)C=C2)=C(C(OCC)=O)C1
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01KAI5-100mg |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 100mg |
$358.00 | 2024-06-17 | |
1PlusChem | 1P01KAI5-250mg |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 250mg |
$600.00 | 2024-06-17 | |
A2B Chem LLC | BA25549-250mg |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 250mg |
$473.00 | 2024-04-20 | |
Advanced ChemBlocks | H-8679-100MG |
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 100MG |
$250 | 2023-09-15 | |
1PlusChem | 1P01KAI5-1g |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 1g |
$1656.00 | 2024-06-17 | |
A2B Chem LLC | BA25549-100mg |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 100mg |
$284.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591878-1g |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 98% | 1g |
¥12994 | 2023-04-09 | |
Advanced ChemBlocks | H-8679-250MG |
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 250MG |
$430 | 2023-09-15 | |
Advanced ChemBlocks | H-8679-1G |
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 1G |
$1,250 | 2023-09-15 | |
A2B Chem LLC | BA25549-1g |
1-(Tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate |
1881321-81-8 | 95% | 1g |
$1336.00 | 2024-04-20 |
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate 관련 문헌
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1881321-81-8 (1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate) 관련 제품
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 237748-26-4(3-(Prop-2-yn-1-yloxy)benzonitrile)
- 1695287-54-7(2-{(benzyloxy)carbonylamino}-3-(5-methylpyridin-3-yl)propanoic acid)
- 912914-79-5(1-butyl-4-{1-3-(4-methoxyphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 2229176-09-2(N,N-dimethyl-2-(oxiran-2-yl)aniline)
- 312742-10-2(N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide)
- 2172184-95-9(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)
- 879-93-6(4-Bromo-3-nitrobenzamide)
- 899978-12-2(N-(5-methyl-1,2-oxazol-3-yl)-N'-(pyridin-2-yl)methylethanediamide)
- 2244566-15-0(6-benzyloxy-4-methyl-furo[3,2-c]pyridine-7-carbonitrile)
추천 공급업체
Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량
